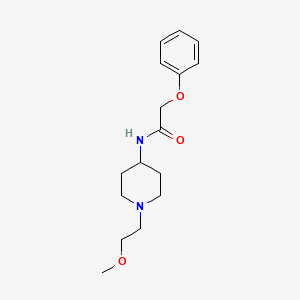
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also has a phenoxy group and an acetamide group attached to the piperidine ring. The methoxyethyl group attached to the nitrogen of the piperidine ring could potentially increase the lipophilicity of the compound, which might influence its pharmacokinetic properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom. The phenoxy, acetamide, and methoxyethyl groups would all be substituents on this ring. The exact three-dimensional structure would depend on the specific locations of these substituents on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and ether groups could impact its solubility in different solvents. The compound’s lipophilicity, a property important for drug absorption and distribution in the body, could be increased by the methoxyethyl group .Applications De Recherche Scientifique
Antiulcer and Gastric Acid Antisecretory Activity
Research has highlighted compounds with structural similarities to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxyacetamide, examining their potential in treating ulcer through gastric acid antisecretory activity. One study detailed the synthesis of butanamides related to the specified compound, indicating their efficacy against histamine-induced gastric acid secretion in rats. The study emphasized the importance of specific pharmacophore groups and their isosteric replacements for potent activity, shedding light on structure-activity relationships (Ueda et al., 1991).
Analgesic Applications
Another facet of research on related compounds encompasses their synthesis and evaluation as analgesics. A particular study synthesized a series of 3-methyl-4-(N-phenyl amido)piperidines, including methoxyacetamide pharmacophores, revealing compounds with significant analgesic potency and short action durations. This research points towards the potential of such compounds in medical applications requiring rapid onset and brief effect, like short surgical procedures (Lalinde et al., 1990).
Anticancer and Antioxidant Properties
The synthesis of novel complexes combining biologically active molecules has been explored for their supra-additive properties, such as anticancer activity. A study on Rutoxyl, which involves a complex of rutin and a nitroxide antioxidant, suggests potential in leveraging the therapeutic benefits of combining polyphenolic flavonoid antioxidants with other active molecules for enhanced pharmacological potency (Metodiewa et al., 1997).
Metabolism of Synthetic Opioids
Research into the metabolism of synthetic opioids, including compounds structurally related to N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenoxyacetamide, has provided insights into their biotransformation and the identification of metabolites. This is crucial for understanding the toxicological profile and potential therapeutic applications of these compounds (Nordmeier et al., 2019).
Ligands for Glutamate NMDA Receptor
Investigations into ketamine and phencyclidine analogues have identified compounds as high-affinity ligands for the PCP site on the glutamate NMDA receptor. This research is pivotal for developing novel therapeutic agents targeting the NMDA receptor, potentially offering new avenues for treating conditions associated with NMDA receptor dysfunction (Roth et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound would depend on a variety of factors, including its specific biological activity and the conditions under which it is handled and used. As with any chemical compound, appropriate safety precautions should be taken when handling and using this compound .
Orientations Futures
The future research directions for this compound would likely depend on its biological activity and potential therapeutic uses. If it shows promising activity in initial studies, it could be further optimized and studied in more detail. This could involve studies to investigate its mechanism of action, pharmacokinetics, and safety profile, as well as potentially the development of new synthetic routes to produce the compound more efficiently .
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-12-11-18-9-7-14(8-10-18)17-16(19)13-21-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNQIZNYNANNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)

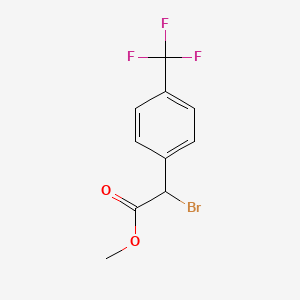

![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)
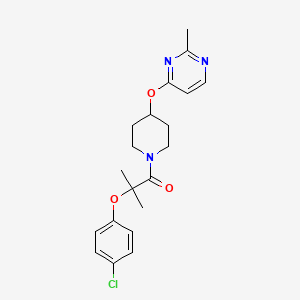
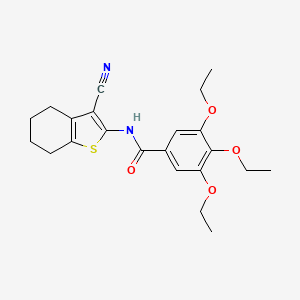
![N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid](/img/structure/B2523511.png)
![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)
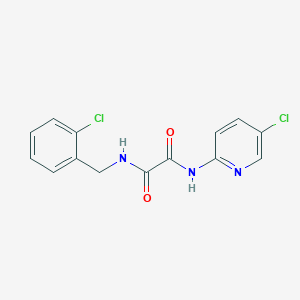
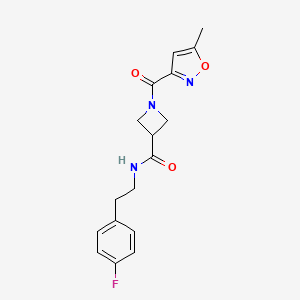
![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)
